molecular formula C7H16NO7P B038064 Diethyl (aminomethyl)phosphonate oxalate CAS No. 117196-73-3

Diethyl (aminomethyl)phosphonate oxalate

Cat. No.: B038064
CAS No.: 117196-73-3
M. Wt: 257.18 g/mol
InChI Key: OVHZWLGNOJBTDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (aminomethyl)phosphonate oxalate can be synthesized through the reaction of diethyl phosphite with formaldehyde and ammonia, followed by the addition of oxalic acid. The reaction conditions typically involve:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Diethyl (aminomethyl)phosphonate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (aminomethyl)phosphonate oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (aminomethyl)phosphonate oxalate exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that its analogs cannot. This makes it a valuable compound for research and industrial applications .

Biological Activity

Diethyl (aminomethyl)phosphonate oxalate (DEAPO) is a chemical compound with notable biological activities, primarily due to its unique structural features that include both phosphonate and oxalate functional groups. This article explores the biological activity of DEAPO, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H14NO5P\text{C}_6\text{H}_{14}\text{N}\text{O}_5\text{P} and a CAS Number of 117196-73-3. Its structure allows it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.

Mechanisms of Biological Activity

  • Enzyme Inhibition : DEAPO acts as a biochemical probe by mimicking phosphate esters. This property enables it to inhibit enzymes that require phosphate substrates, forming stable enzyme-inhibitor complexes that disrupt normal enzymatic activity. This mechanism is crucial for its potential applications in drug development targeting specific enzymes and pathways.
  • Antiviral Properties : Preliminary studies suggest that DEAPO may possess antiviral properties, with investigations into its efficacy against various viruses. The exact mechanisms remain under exploration, but its structural characteristics may contribute to its ability to interfere with viral replication processes.
  • Oxalate Toxicity : The compound's oxalate component implicates it in metabolic pathways associated with oxalate toxicity, particularly in renal tissues. Research has shown that oxalate can induce oxidative stress and mitochondrial dysfunction, leading to cellular damage . Understanding these pathways is essential for assessing the safety and therapeutic potential of DEAPO.

Enzyme Inhibition Studies

A series of studies have documented the enzyme inhibition capabilities of DEAPO:

  • In vitro assays demonstrated that DEAPO effectively competes with natural substrates for binding sites on key enzymes, leading to decreased enzymatic activity. This competitive inhibition highlights its potential as a therapeutic agent in conditions where enzyme regulation is crucial.

Antiviral Activity Research

Research exploring the antiviral properties of DEAPO has yielded promising results:

  • In a study examining its effects on viral infections, DEAPO showed significant inhibition of viral replication in cell cultures. The specific mechanisms involved further investigation to elucidate how DEAPO interacts with viral components.

Oxalate Metabolism Implications

Given the presence of oxalate in its structure, DEAPO's role in oxalate metabolism has been scrutinized:

  • A study involving CaOx nephrolithiasis models indicated that exposure to oxalate can lead to adverse renal outcomes. The implications of DEAPO's structure on oxalate metabolism suggest a dual role—potential therapeutic benefits alongside risks associated with oxalate accumulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DEAPO, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Diethyl (aminomethyl)phosphonateAminomethyl groupEnzyme inhibitor
Diethyl (2-aminoethyl)phosphonate oxalate2-amino groupSimilar enzyme inhibition
Dimethyl Aminomethyl PhosphonateDimethyl + Aminomethyl groupVaries based on methylation

This table illustrates how DEAPO's combination of functional groups contributes to its distinct reactivity and biological activity compared to other organophosphorus compounds.

Properties

IUPAC Name

diethoxyphosphorylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHZWLGNOJBTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117196-73-3
Record name Diethyl (aminomethyl)phosphonate oxalate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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